Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
METHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a molecular formula of C21H24ClN3O4 and a molecular weight of 417.89 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves multiple steps. One common method includes the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)benzoic acid in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
METHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-{[(2-CHLOROPHENOXY)ACETYL]AMINO}-4-(4-METHYL-1-PIPERAZINYL)BENZOATE: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
METHYL 3-{[(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE: Lacks the piperazine ring, making it less complex.
Uniqueness
METHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of both the chlorophenoxy and piperazine moieties, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H26ClN3O4 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O4/c1-3-25-10-12-26(13-11-25)19-9-8-16(22(28)29-2)14-18(19)24-21(27)15-30-20-7-5-4-6-17(20)23/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27) |
InChI Key |
ZQECSFDFITZCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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